REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[CH:6]([CH3:13])[CH2:5][C:4](=[O:14])[CH:3]=1.[H][H]>[OH-].[K+].[Pd]>[CH3:1][CH:2]1[CH:7]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[CH:6]([CH3:13])[CH2:5][C:4](=[O:14])[CH2:3]1 |f:2.3|
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Name
|
|
Quantity
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8.2 g
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Type
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reactant
|
Smiles
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CC1=CC(CC(C1CC=C(C)C)C)=O
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Name
|
|
Quantity
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16 mL
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Type
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solvent
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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0.8 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was hydrogenated at room temperature
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
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The residue was partitioned between hexane and water
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Type
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DRY_WITH_MATERIAL
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Details
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then the hexane layer was dried (Na2SO4)
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Type
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CUSTOM
|
Details
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the solvent removed on a rotary evaporator
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Type
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DISTILLATION
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Details
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Kugelrohr distillation
|
Name
|
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanone
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Type
|
product
|
Smiles
|
CC1CC(CC(C1CC=C(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |